molecular formula C15H10FNO2 B2398523 1-(3-fluorobenzyl)-1H-indole-2,3-dione CAS No. 689757-49-1

1-(3-fluorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2398523
CAS No.: 689757-49-1
M. Wt: 255.248
InChI Key: HJNCNSVIODJNGZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-1H-indole-2,3-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluorobenzyl bromide with indole-2,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-fluorobenzyl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .

Comparison with Similar Compounds

1-(3-fluorobenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

  • 1-(3-chlorobenzyl)-1H-indole-2,3-dione
  • 1-(3-bromobenzyl)-1H-indole-2,3-dione
  • 1-(3-methylbenzyl)-1H-indole-2,3-dione

These compounds share similar structures but differ in the substituents on the benzyl group, which can influence their reactivity and biological activities. The presence of the fluorine atom in this compound may enhance its stability and binding affinity to certain targets, making it unique among its analogs .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCNSVIODJNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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